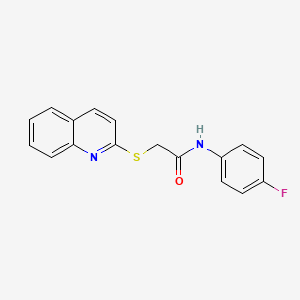

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, also known as FQSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FQSA is a sulfonamide derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Molecular Structure and Coordination

Studies on similar amide derivatives reveal insights into the structural orientation and coordination capabilities of these compounds. For instance, research on N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated its ability to form channel-like structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions. This structural behavior indicates potential for molecular recognition and assembly processes relevant to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide (Kalita & Baruah, 2010).

Antimicrobial and Antiprotozoal Activity

A study on quinoxaline-oxadiazole hybrids, structurally related to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, highlighted significant antimicrobial and antiprotozoal activities. These compounds, designed from 2-hydroxy quinoxaline, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications for N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide in combating infectious diseases (Patel et al., 2017).

Fluorescent Sensing and Chemosensor Applications

Research on fluorescent chemosensors incorporating quinoline and amide functionalities demonstrates the potential of these compounds in detecting metal ions and other analytes. For instance, a chemosensor based on a quinoline-amide structure showed remarkable fluorescence enhancement in the presence of Zn2+ ions, revealing its utility in biological and environmental monitoring. Such findings imply that N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide could be explored as a fluorescent sensor or chemosensor for detecting metal ions or other specific molecules (Park et al., 2015).

Antitubercular Potential

Compounds with the quinolin-ylacetamide moiety, similar to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, have shown potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new antitubercular agents, especially considering the need for novel therapeutics to combat tuberculosis drug resistance (Pissinate et al., 2016).

Cancer Research and Therapeutic Applications

Quinoxaline derivatives, akin to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, have been explored for their anticancer properties. Studies reveal that these compounds exhibit inhibitory actions on cancer cell viability and proliferation, suggesting potential applications in cancer therapy. For example, certain quinoxaline derivatives demonstrated significant efficacy against HCT-116 and MCF-7 cancer cell lines, indicating the therapeutic promise of N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide in oncology (El Rayes et al., 2022).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQSRAIDJNQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2479141.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)